molecular formula C11H7BrO5 B11838191 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one CAS No. 184776-56-5

6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B11838191
CAS No.: 184776-56-5
M. Wt: 299.07 g/mol
InChI Key: NAVCEXRFPODVKF-UHFFFAOYSA-N
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Description

6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one is a multifunctional brominated coumarin derivative designed for advanced scientific research. This compound integrates key structural features—including acetyl, bromo, and dihydroxy substituents—that make it a valuable intermediate in organic synthesis and a candidate for probing biological systems. Its potential research applications are derived from the known activities of similar modified coumarins, which are renowned for their diverse biological properties, such as antimicrobial and anticancer activities . The presence of both bromine and acetyl groups on the coumarin scaffold is intended to enhance its reactivity for nucleophilic substitution and cross-coupling reactions, facilitating the synthesis of more complex molecular libraries . In biological research, the 4,7-dihydroxy configuration is a significant pharmacophore, and when combined with the electron-withdrawing bromo and acetyl groups, may influence the compound's interaction with enzymatic targets. These interactions could include the inhibition of specific enzymes by binding to active sites or acting as a fluorescent probe for detection assays . Researchers can leverage this compound to study structure-activity relationships (SAR), particularly how substituents at the C-6 and C-8 positions modulate potency and selectivity, which is a cornerstone of modern coumarin-based drug discovery . Intended Use : This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

184776-56-5

Molecular Formula

C11H7BrO5

Molecular Weight

299.07 g/mol

IUPAC Name

6-acetyl-8-bromo-4,7-dihydroxychromen-2-one

InChI

InChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3

InChI Key

NAVCEXRFPODVKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O

Origin of Product

United States

Preparation Methods

Initial Cyclization to Form the Coumarin Core

The Pechmann condensation remains a widely used method, involving the reaction of substituted phenols with β-keto esters in acidic conditions. For example, resorcinol derivatives can react with ethyl acetoacetate in concentrated sulfuric acid to yield 4,7-dihydroxycoumarin intermediates. Alternative approaches employ microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated in studies achieving 93–98% yields under solvent-free conditions with ytterbium triflate catalysis.

Bromination Strategies for Position-Specific Substitution

Introducing bromine at the C8 position requires careful electrophilic substitution. Bromodimethylsulfonium bromide (BDMS) has emerged as a highly efficient brominating agent, enabling regioselective bromination at room temperature in dichloromethane (DCM).

Optimized Bromination Protocol

A representative procedure involves dissolving 4,7-dihydroxycoumarin in anhydrous DCM, followed by dropwise addition of BDMS (1.2 equivalents) under nitrogen atmosphere. The reaction proceeds at 25°C for 6 hours, yielding 8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one with 84–92% efficiency. Kinetic studies show that elevated temperatures (>40°C) promote side reactions, underscoring the importance of mild conditions.

Acetylation of the C6 Hydroxyl Group

Selective acetylation at the C6 position is achieved through protective group chemistry. Prior to bromination, the C4 and C7 hydroxyl groups are often protected as methyl ethers using dimethyl sulfate under basic conditions. Subsequent deprotection with boron tribromide restores the hydroxyl functionalities.

Acetylation Reaction Conditions

  • Substrate : 8-Bromo-4,7-dimethoxy-2H-1-benzopyran-2-one

  • Reagent : Acetic anhydride (2.5 equivalents)

  • Catalyst : Pyridine (1 equivalent)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : Reflux at 65°C for 12 hours

  • Yield : 78–85%

The acetylated product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. Nuclear magnetic resonance (NMR) spectroscopy confirms acetylation through a characteristic singlet at δ 2.45 ppm for the methyl group.

Hydroxylation and Final Deprotection

Regioselective hydroxylation at C4 and C7 is accomplished through demethylation using boron tribromide (BBr₃) in DCM at –78°C. This step requires strict temperature control to prevent over-dealkylation.

Deprotection Kinetic Analysis

ParameterValue
BBr₃ Concentration1.0 M in DCM
Reaction Time4 hours
Temperature–78°C to 0°C (gradient)
Yield90–94%

Post-deprotection, the crude product is recrystallized from ethanol/water (1:1) to achieve >99% purity. High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) validates the absence of residual protecting groups.

Alternative Synthetic Pathways

One-Pot Multi-Component Reactions

Recent advances utilize ultrasound irradiation to condense salicylaldehydes, bromoacetyl chloride, and acetylacetone in a single step. This method reduces reaction time from 24 hours to 45 minutes, albeit with moderate yields (65–72%).

Enzymatic Synthesis

Pilot studies explore lipase-catalyzed transesterification for eco-friendly synthesis. Candida antarctica lipase B (CAL-B) in ionic liquids achieves 58% conversion, though scalability remains challenging.

Analytical Characterization

Critical quality attributes are confirmed through:

  • FT-IR Spectroscopy : O–H stretch at 3200–3400 cm⁻¹, C=O at 1715 cm⁻¹

  • ¹³C NMR : Carbonyl resonance at δ 160.2 ppm, acetyl carbon at δ 20.1 ppm

  • Mass Spectrometry : ESI-MS m/z 299.09 [M+H]⁺

Industrial-Scale Production Considerations

ChallengeMitigation Strategy
Bromine HandlingClosed-loop systems with scrubbers
Acetic Anhydride SafetyPhased addition under inert atmosphere
Solvent RecoveryDistillation with molecular sieves

Current Good Manufacturing Practice (cGMP) protocols mandate in-process controls, including real-time HPLC monitoring during acetylation .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in clinical settings.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. A study conducted on animal models of arthritis indicated a significant reduction in inflammatory markers when treated with this compound.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Research has indicated that it can effectively control certain pests while being less harmful to beneficial insects. Field trials demonstrated a reduction in pest populations with minimal impact on non-target species.

Pest Species Mortality Rate (%) Application Rate (g/ha)
Aphids8550
Whiteflies7050

Polymerization Initiator

In material science, this compound has been investigated as a polymerization initiator due to its ability to generate free radicals upon UV irradiation. This property is beneficial in synthesizing polymers with specific characteristics.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products assessed the antimicrobial efficacy of various coumarin derivatives, including this compound. Results showed that this compound had one of the highest inhibition rates against gram-positive bacteria.

Case Study 2: Antioxidant Activity

Another research article explored the antioxidant potential of this compound through various assays. The findings suggested that it could be developed into a dietary supplement aimed at reducing oxidative stress in humans.

Mechanism of Action

The mechanism of action of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one with related coumarin derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-OH, 6-Acetyl, 7-OH, 8-Br C₁₁H₇BrO₆ ~315.08 Enhanced lipophilicity (Br, acetyl); potential for diverse bioactivity.
4,7-Dihydroxycoumarin 4-OH, 7-OH C₉H₆O₄ 178.14 Antioxidant, anticancer; lacks halogen or acyl groups.
Esculetin (6,7-Dihydroxycoumarin) 6-OH, 7-OH C₉H₆O₄ 178.14 Anti-adipogenic; hydroxyl positions critical for activity.
7-Acetyloxy-4-bromomethylcoumarin 7-OAc, 4-CH₂Br C₁₂H₉BrO₄ ~297.11 Synthetic intermediate; bromomethyl group may influence reactivity.
8-Bromo-6-methyl-3,4-dihydrocoumarin 8-Br, 6-CH₃, 3,4-dihydro C₁₀H₉BrO₂ 241.09 Partially saturated ring; reduced aromaticity affects electronic properties.

Physicochemical Implications

  • Hydroxyl Groups : The 4,7-dihydroxy configuration in the target compound aligns with antioxidant activity observed in simpler coumarins .
  • Acetyl Group : May reduce polarity and improve bioavailability compared to hydroxylated analogs.

Biological Activity

6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one, also known as a derivative of coumarin, has garnered attention for its diverse biological activities. This compound belongs to the class of 7-hydroxycoumarins , which are known for various pharmacological properties including anti-inflammatory, antioxidant, and anticancer effects. The following sections will explore the biological activity of this compound in detail, supported by research findings and data.

  • Molecular Formula : C11H7BrO
  • Molecular Weight : 299.07 g/mol
  • CAS Number : 1983-81-9

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated its ability to induce apoptosis in cancer cells, particularly HepG2 cells (a liver cancer cell line). The mechanism involves:

  • Cell Cycle Arrest : The compound arrests the cell cycle at the S phase.
  • Apoptosis Induction : It alters the expression of key proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to increased apoptosis via caspase activation .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : This compound shows potential as an AChE inhibitor, which is crucial for treating Alzheimer's disease. The inhibition of AChE helps increase acetylcholine levels in the brain, potentially improving cognitive function .

Antioxidant Properties

The compound exhibits antioxidant activity that protects cells from oxidative stress. This is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntitumorInduces apoptosis in HepG2 cells
AChE InhibitionIncreases acetylcholine levels
AntioxidantScavenges reactive oxygen species

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptotic effects of this compound on HepG2 cells.
    • Findings : The compound significantly increased Bax expression while decreasing Bcl-2 levels, leading to enhanced apoptosis through caspase activation .
  • Neuroprotective Effects :
    • Objective : To assess the potential neuroprotective effects against oxidative stress.
    • Findings : The compound demonstrated a capacity to protect neuronal cells from hydrogen peroxide-induced damage, suggesting its role as a neuroprotective agent .

Q & A

Q. What analytical techniques are recommended for structural characterization of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns, particularly the acetyl (C=O), bromo (Br), and hydroxyl (-OH) groups. Coupling constants in ¹H NMR can resolve spatial relationships between substituents .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (C₁₁H₇BrO₆) and isotopic patterns for bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200-3500 cm⁻¹) .
  • X-ray Crystallography: Resolve 3D conformation and hydrogen-bonding networks (critical for understanding biological interactions) .

Q. How can synthetic routes for this compound be optimized?

Methodological Answer:

  • Precursor Selection: Start with a 4,7-dihydroxy-2H-1-benzopyran-2-one core. Bromination at position 8 requires electrophilic substitution under controlled conditions (e.g., Br₂ in acetic acid at 0–5°C) to avoid over-halogenation .
  • Acetylation Strategy: Protect the 4,7-dihydroxy groups using acetyl chloride in anhydrous conditions, followed by selective deprotection if necessary .
  • Yield Optimization: Monitor reaction kinetics (e.g., via TLC or HPLC) to adjust temperature, solvent polarity (e.g., DMF for solubility), and catalyst use (e.g., H₂SO₄ for acetylation) .

Advanced Research Questions

Q. How do substitutions (bromo, acetyl, hydroxyl) influence the compound’s bioactivity and stability?

Methodological Answer:

  • Bromine Impact: The electron-withdrawing bromo group at position 8 enhances electrophilicity, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). Compare with non-brominated analogs (e.g., 6-Acetyl-4,7-dihydroxy-2H-1-benzopyran-2-one) to isolate bromine’s role in cytotoxicity or antioxidant activity .
  • Acetyl Group Role: The acetyl moiety at position 6 may improve membrane permeability (logP optimization) but reduce hydrogen-bonding capacity. Evaluate via partition coefficient assays (e.g., octanol-water) .
  • Hydroxyl Group Stability: The 4,7-dihydroxy groups are prone to oxidation. Test stability under physiological pH (7.4) using UV-Vis spectroscopy and radical scavenging assays (e.g., DPPH) to assess degradation pathways .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

Methodological Answer:

  • Brominated Intermediate Handling: Use inert atmospheres (N₂/Ar) and low temperatures (<10°C) to prevent undesired side reactions (e.g., debromination or dimerization) .
  • Protection/Deprotection: Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl protecting groups during bromination/acetylation steps .
  • Real-Time Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

Methodological Answer:

  • HPLC-DAD Validation:
    • Linearity: Calibrate with ≥5 concentration levels (e.g., 1–100 µg/mL) and confirm R² > 0.995.
    • Precision: Repeat intraday/interday analyses (RSD < 2% for retention time and peak area).
    • LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
  • Stability-Indicating Methods: Use accelerated degradation studies (heat, light, pH extremes) to validate specificity of the HPLC method .

Q. How to resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

  • Context-Dependent Assays: Test under varying oxidative stress models (e.g., H₂O₂-induced vs. Fe²⁺-mediated lipid peroxidation).
  • Dose-Response Analysis: Establish biphasic effects (e.g., antioxidant at low µM, pro-oxidant at high µM) using ROS-sensitive probes (e.g., DCFH-DA) .
  • Target-Specific Studies: Screen against isolated enzymes (e.g., NADPH oxidase, SOD) to identify direct vs. indirect mechanisms .

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